[3-(1-Methylindol-3-yl)-1,2,4-oxadiazol-5-yl]methanamine
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Overview
Description
[3-(1-Methylindol-3-yl)-1,2,4-oxadiazol-5-yl]methanamine is a complex organic compound that features an indole ring, an oxadiazole ring, and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(1-Methylindol-3-yl)-1,2,4-oxadiazol-5-yl]methanamine typically involves multiple steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of a suitable precursor such as a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Coupling of Indole and Oxadiazole Rings: The indole and oxadiazole rings can be coupled through a nucleophilic substitution reaction, where the indole nitrogen attacks an electrophilic carbon on the oxadiazole ring.
Introduction of the Methanamine Group: The methanamine group can be introduced through reductive amination, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring-opening and formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include halides, alkoxides, and amines.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Amine derivatives from the reduction of the oxadiazole ring.
Substitution: Substituted derivatives at the methanamine group.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique electronic and optical properties.
Biology
Biological Probes: The compound can be used as a fluorescent probe for studying biological processes due to its unique structural properties.
Enzyme Inhibition: The compound can be used as an inhibitor of specific enzymes, providing insights into enzyme function and regulation.
Medicine
Drug Development: The compound can be used as a lead compound for the development of new drugs targeting specific biological pathways.
Therapeutics: The compound can be used in the development of therapeutic agents for the treatment of various diseases.
Industry
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Polymer Science: The compound can be used as a monomer or comonomer in the synthesis of polymers with unique properties.
Mechanism of Action
The mechanism of action of [3-(1-Methylindol-3-yl)-1,2,4-oxadiazol-5-yl]methanamine involves its interaction with specific molecular targets and pathways. The indole ring can interact with aromatic amino acids in proteins, while the oxadiazole ring can form hydrogen bonds with polar residues. The methanamine group can participate in ionic interactions with negatively charged residues. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[3-(1-Methylindol-3-yl)-1,2,4-oxadiazol-5-yl]methanol: Similar structure but with a hydroxyl group instead of a methanamine group.
[3-(1-Methylindol-3-yl)-1,2,4-thiadiazol-5-yl]methanamine: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
[3-(1-Methylindol-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine: Similar structure but with an ethylamine group instead of a methanamine group.
Uniqueness
[3-(1-Methylindol-3-yl)-1,2,4-oxadiazol-5-yl]methanamine is unique due to its specific combination of an indole ring, an oxadiazole ring, and a methanamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[3-(1-methylindol-3-yl)-1,2,4-oxadiazol-5-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c1-16-7-9(8-4-2-3-5-10(8)16)12-14-11(6-13)17-15-12/h2-5,7H,6,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUPNPBJRNMJIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=NOC(=N3)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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